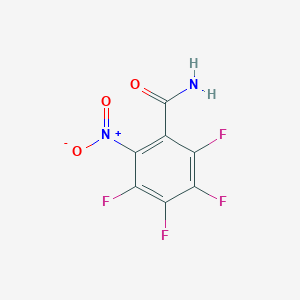

Tetrafluoro-2-nitrobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

16583-07-6 |

|---|---|

Molecular Formula |

C7H2F4N2O3 |

Molecular Weight |

238.10 g/mol |

IUPAC Name |

2,3,4,5-tetrafluoro-6-nitrobenzamide |

InChI |

InChI=1S/C7H2F4N2O3/c8-2-1(7(12)14)6(13(15)16)5(11)4(10)3(2)9/h(H2,12,14) |

InChI Key |

QLCBLSVMVBYKEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetrafluoro 2 Nitrobenzamide and Its Precursors

Established and Emerging Synthetic Routes to Tetrafluoro-2-nitrobenzamide

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the sequential or convergent assembly of the tetrafluorinated and nitrated benzamide (B126) core. The principal strategies include nucleophilic aromatic substitution (SNAr) on polyfluorinated arenes, formation of the benzamide moiety through amidation reactions, and post-functionalization via nitration and fluorination.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Polyfluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient polyfluoroaromatic compounds. The strong electron-withdrawing nature of fluorine atoms activates the aromatic ring towards attack by nucleophiles. In the context of this compound synthesis, SNAr reactions can be employed to introduce either the nitrogen functionality or the carbon-based substituent that will be later converted to the amide.

One plausible SNAr approach would involve a polyfluorinated nitrobenzene as the starting material. For instance, reacting 2,3,4,5-tetrafluoronitrobenzene (B133510) with a suitable nitrogen nucleophile, such as ammonia (B1221849) or a protected amine, could potentially lead to the substitution of a fluorine atom. The position of substitution would be directed by the activating effect of the nitro group.

Alternatively, a dinitro-polyfluorinated arene could undergo a selective SNAr reaction. For example, in activated ortho-halonitrobenzenes, dual SNAr reactions have been reported where both a halogen and a nitro group are substituted. This suggests that a selective substitution on a dinitro-tetrafluorobenzene could be a viable, albeit complex, route.

Amidation Reactions for Benzamide Moiety Formation

The formation of the benzamide functional group is a critical step in the synthesis of this compound. This transformation is typically achieved through the amidation of a corresponding carboxylic acid or its derivative.

A direct amidation of a tetrafluoronitrobenzoic acid precursor is a common and straightforward approach. This can be accomplished by reacting the carboxylic acid with ammonia or an ammonia equivalent. Various coupling reagents can be employed to facilitate this reaction, which is a widely used transformation in organic synthesis. For instance, titanium tetrafluoride has been reported as a catalyst for the direct amidation of carboxylic acids. Another approach involves the use of urea as a nitrogen source with catalysts like Mg(NO3)2·6H2O.

Alternatively, the carboxylic acid can be first converted to a more reactive species, such as an acyl chloride or an ester, followed by reaction with ammonia. This two-step process often proceeds under milder conditions and can lead to higher yields. The reaction of acid chlorides with ammonia is a classic method for amide formation.

The table below summarizes various amidation approaches.

| Starting Material | Reagent(s) | Key Features |

| Carboxylic Acid | Ammonia, Coupling Reagent | Direct, but can require harsh conditions or expensive coupling agents. |

| Carboxylic Acid | Urea, Catalyst (e.g., Mg(NO3)2) | Utilizes a stable and easy-to-handle nitrogen source. researchgate.net |

| Carboxylic Acid | Ammonia, TiF4 (catalyst) | Catalytic approach for direct amidation. rasayanjournal.co.in |

| Acyl Chloride | Ammonia | Highly reactive, often proceeds at low temperatures. |

| Ester | Ammonia | Generally requires more forcing conditions than acyl chlorides. |

Nitration and Fluorination Post-Functionalization Approaches

Nitration: The nitration of a tetrafluorobenzamide or a related precursor could be a potential route. Aromatic nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. However, the regioselectivity of nitration on a polyfluorinated ring needs to be carefully considered, as the directing effects of the fluorine atoms and the amide group will influence the position of the incoming nitro group. Greener nitration methods are also being explored, using reagents like urea nitrate in sulfuric acid, which can offer milder reaction conditions. acs.org

Fluorination: While less common for this specific target, post-functionalization fluorination could be envisioned starting from a less fluorinated nitrobenzamide. Modern fluorinating agents and catalytic methods have expanded the scope of late-stage fluorination in the synthesis of complex molecules.

Synthesis of Key Fluorinated Nitrobenzoic Acid Precursors

A crucial precursor for the synthesis of this compound is a suitably substituted tetrafluoronitrobenzoic acid. The synthesis of 2,3,4,5-tetrafluorobenzoic acid, a likely starting point for subsequent nitration, has been well-documented.

One common method involves the selective decarboxylation of tetrafluorophthalic acid. This can be achieved under various conditions, for example, by heating in the presence of a catalyst. Another route starts from 1,2,3,4-tetrachlorophthalic anhydride (B1165640), which undergoes a series of transformations including imidization, fluorination, hydrolysis, and decarboxylation.

The following table compares different synthetic routes to 2,3,4,5-tetrafluorobenzoic acid.

| Starting Material | Key Steps | Reagents | Reported Yield |

| Tetrafluorophthalic acid | Decarboxylation | Tri-n-butyl trifluoromethanesulfonate, water | High |

| 1,2,3,4-Tetrachlorophthalic anhydride | Imidization, Fluorination, Hydrolysis, Decarboxylation | Aniline (B41778), Potassium fluoride (B91410), Acid/Base | Moderate to Good |

Once 2,3,4,5-tetrafluorobenzoic acid is obtained, it would need to be nitrated to introduce the nitro group at the 2-position. The conditions for this nitration would need to be carefully optimized to achieve the desired regioselectivity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly important in modern synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing a complex molecule like this compound, several green chemistry considerations can be applied.

Solvent Selection: The use of environmentally benign solvents is a key aspect of green chemistry. For fluorinated compounds, fluorous solvents, which are highly fluorinated compounds themselves, can offer advantages in certain reactions and facilitate product separation. nih.govresearchgate.net Supercritical carbon dioxide is another green solvent alternative that is being explored for various chemical processes. nih.gov

Catalysis: Employing catalytic methods instead of stoichiometric reagents can significantly reduce waste. For instance, the use of catalytic TiF4 in the amidation step is a greener alternative to using stoichiometric coupling reagents. rasayanjournal.co.in The development of reusable catalysts for nitration is also an active area of research. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution reactions that generate byproducts.

Safer Reagents: The use of safer and less hazardous reagents is a core principle. For nitration, traditional methods often employ fuming nitric and sulfuric acids, which are highly corrosive and dangerous. Research into milder and safer nitrating agents, such as urea nitrate or photochemical methods, is a step towards greener synthesis. acs.orgnih.gov Enzymatic synthesis of fluorinated compounds is also an emerging field that offers mild and selective transformations. researchgate.net

Scale-Up Considerations and Process Optimization in Academic Synthesis

Scaling up the synthesis of a specialty chemical like this compound from the milligram to the gram scale in an academic laboratory presents several challenges that require careful consideration and process optimization.

Safety of Hazardous Reactions: Nitration reactions are highly exothermic and can pose a significant safety risk, especially on a larger scale. nih.govewadirect.com Careful control of reaction temperature, addition rates of reagents, and adequate cooling are crucial. The use of flow chemistry can offer significant safety advantages for hazardous reactions like nitration by providing better heat and mass transfer, and smaller reaction volumes at any given time. pharmtech.com

Handling of Fluorinating Agents: Many fluorinating agents are toxic and corrosive, requiring specialized equipment and handling procedures. The cost and availability of these reagents can also be a limiting factor for scale-up.

Process Optimization: To improve yield and purity on a larger scale, it is often necessary to re-optimize reaction conditions. This can involve adjusting solvent concentrations, reaction times, temperatures, and purification methods. For fluorinated compounds, purification can sometimes be challenging due to their unique physical properties.

Cost and Availability of Starting Materials: The cost and availability of highly fluorinated and functionalized starting materials can be a major consideration for academic scale-up. Choosing a synthetic route that utilizes more readily available and less expensive precursors is often a practical necessity.

Chemical Reactivity and Mechanistic Investigations of Tetrafluoro 2 Nitrobenzamide

Reactivity of the Nitro Group: Reduction and Further Functionalization

The nitro group is a versatile functional group that can be reduced to several other nitrogen-containing moieties, most notably amines. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.orgjsynthchem.com For a polyfunctional molecule like Tetrafluoro-2-nitrobenzamide, chemoselectivity is crucial, ensuring that only the nitro group reacts while the amide and C-F bonds remain intact.

A variety of reagents can be employed for the reduction of aryl nitro groups. wikipedia.org Catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) or platinum(IV) oxide is a common method. wikipedia.org Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also effective. google.com For substrates sensitive to strongly acidic conditions, tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcohol solvent offers a milder alternative that often preserves other functional groups like esters, nitriles, and halogens. stackexchange.com

The primary product of complete reduction is the corresponding aniline (B41778), 2,3,4,5-tetrafluoro-6-aminobenzamide. This amino group dramatically alters the electronic properties of the aromatic ring and serves as a key handle for further functionalization. For example, it can undergo diazotization followed by substitution to introduce a wide range of other functional groups, or it can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.

Partial reduction of the nitro group can also be achieved under controlled conditions, leading to intermediate oxidation states such as the nitroso or hydroxylamine (B1172632) derivatives. wikipedia.org

Table 1: Potential Products from the Reduction of this compound's Nitro Group

| Reagent/Condition | Product | Oxidation State of Nitrogen |

| SnCl₂·2H₂O / EtOH | 2,3,4,5-Tetrafluoro-6-aminobenzamide | -3 (Amine) |

| H₂, Pd/C | 2,3,4,5-Tetrafluoro-6-aminobenzamide | -3 (Amine) |

| Zn, NH₄Cl | 2,3,4,5-Tetrafluoro-6-(hydroxylamino)benzamide | -1 (Hydroxylamine) |

| LiAlH₄ | Azo compound (dimer) | -1/-1 (Azo) |

Transformations Involving the Amide Moiety: Hydrolysis and N-Functionalization

The amide bond is generally stable, but it can undergo hydrolysis to the corresponding carboxylic acid (2,3,4,5-Tetrafluoro-2-nitrobenzoic acid) and ammonia (B1221849) under either acidic or basic conditions, typically requiring heat. rsc.orgresearchgate.net The rate of hydrolysis can be influenced by the electronic nature of the aromatic ring; the strong electron-withdrawing effect of the fluorine atoms and the nitro group may impact the reactivity of the amide carbonyl. arkat-usa.org

N-functionalization of the amide nitrogen is another potential transformation, although it is less common for primary amides compared to secondary amides. Reactions could include alkylation or arylation under specific basic conditions. However, the acidity of the N-H protons in this compound is increased by the adjacent electron-withdrawing aromatic system, which could facilitate its deprotonation and subsequent reaction with electrophiles.

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitutions

The reactivity of the aromatic ring in this compound is dominated by the powerful activating effect of the nitro group and the fluorine atoms towards nucleophilic attack. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) : Polyfluorinated aromatic compounds are highly susceptible to SNAr reactions. nih.gov The presence of multiple fluorine atoms and a nitro group makes the benzene (B151609) ring extremely electron-deficient and thus a prime target for nucleophiles. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is the key to the reaction's facility.

In this compound, the fluorine atoms act as leaving groups. Regioselectivity is a key consideration. The nitro group strongly activates the ortho and para positions to nucleophilic attack. libretexts.orgyoutube.com Therefore, the fluorine atom at the C6 position (ortho to the nitro group) and the C4 position (para to the nitro group) are the most likely sites for substitution. The specific outcome can depend on the nature of the nucleophile and the reaction conditions. Common nucleophiles for SNAr reactions include alkoxides, phenoxides, thiols, and amines. semanticscholar.org

Electrophilic Aromatic Substitution (SEAr) : Conversely, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com The combined electron-withdrawing power of four fluorine atoms, a nitro group, and an amide group reduces the electron density of the ring to a level where it is no longer sufficiently nucleophilic to attack common electrophiles used in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. osti.govmasterorganicchemistry.comyoutube.com Such reactions are generally not feasible on this substrate under standard conditions.

Influence of Fluorine Atoms on Reaction Pathways and Selectivity

The four fluorine atoms are the defining feature of the molecule's reactivity profile. Their influence is multifaceted:

Inductive Electron Withdrawal : Fluorine is the most electronegative element, and its strong inductive effect (-I) is the primary reason for the severe electron deficiency of the aromatic ring. This effect is cumulative, with four fluorine atoms creating a powerful pull of electron density from the ring.

Activation for SNAr : This electron withdrawal is the principal reason the ring is so highly activated for nucleophilic aromatic substitution. It stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, lowering the activation energy for the rate-determining step. nih.govyoutube.com In SNAr reactions, fluoride (B91410) is often a good leaving group, in contrast to its behavior in aliphatic substitution. youtube.com

Deactivation for SEAr : The same inductive withdrawal makes the ring extremely "electron-poor" and thus unreactive towards electrophiles, which seek electron-rich centers. quora.com

Directing Effects : In SNAr, the fluorine atoms themselves are the leaving groups. Their position relative to the strongly activating nitro group determines which fluorine is most readily substituted.

Exploration of Novel Reaction Pathways and Catalytic Activation

While SNAr is the classical reaction pathway for fluorinated aromatics, modern organic synthesis seeks more sophisticated methods for their transformation, particularly through catalytic C-F bond activation. researchgate.netmdpi.com The carbon-fluorine bond is the strongest single bond to carbon, making its selective cleavage a significant chemical challenge. rsc.org

Transition-metal catalysis, particularly with nickel and palladium complexes, has emerged as a powerful tool for the functionalization of C-F bonds. researchgate.netmdpi.com These methods can enable cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at a specific C-F position, allowing for the formation of C-C, C-N, and C-O bonds under conditions that might not be achievable through traditional SNAr. researchgate.net Such catalytic systems could potentially be applied to this compound to achieve regioselective defluorinative functionalization.

Another area of exploration is photocatalysis, which can enable C-F bond reduction and functionalization under mild conditions by generating highly reactive radical intermediates. nih.gov These advanced catalytic approaches represent the frontier in the chemistry of polyfluorinated aromatic compounds, offering pathways to novel derivatives that are inaccessible through conventional means. nih.gov

Design, Synthesis, and Characterization of Tetrafluoro 2 Nitrobenzamide Derivatives and Analogs

Systematic Modification of the Benzamide (B126) Moiety

The synthesis of polyfluorinated benzamides, including tetrafluorinated analogs, often begins with readily available starting materials like tetrafluorophthalic anhydride (B1165640). In one established pathway, tetrafluorophthalamic acids can undergo thermal decarboxylation to produce the corresponding tetrafluorobenzamides. nih.gov This approach provides a direct route to the core scaffold, which can then be further modified.

Further derivatization often focuses on the amine component of the amide bond (the N-substituent). For instance, a series of novel nitrobenzamide derivatives with potent antimycobacterial activity were synthesized by modifying the N-substituent with various benzyl (B1604629) or N-pyridinylmethyl moieties. rhhz.net These modifications are typically achieved through standard amide coupling reactions between a carboxylic acid (or its activated form, like an acid chloride) and a primary or secondary amine.

However, modifications to the carbonyl group of the amide are also explored, though not always with successful outcomes for biological activity. In studies of 2,6-difluorobenzamide (B103285) inhibitors of the FtsZ protein, structural variations of the carboxamide functional group, such as converting it to a benzohydroxamic acid or a benzohydrazide, were found to be highly detrimental to the compound's inhibitory activity. nih.gov This suggests that the specific hydrogen-bonding pattern and electronic nature of the primary amide are crucial for the biological function in that particular context.

A general synthetic approach for N-substituted nitrobenzamides is outlined below:

This scheme illustrates the reaction of a nitro-substituted benzoyl chloride with a desired amine to yield the final amide product, a common and versatile method for creating a library of derivatives.

Fluorine Pattern Variations and Their Impact on Chemical Properties

The number and position of fluorine atoms on the benzamide ring have a profound impact on the molecule's conformational behavior, electronic properties, and crystal packing. The introduction of fluorine is a well-established strategy to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. nih.govacs.org

Research on 2,6-difluorobenzamide motifs has revealed that fluorine atoms in the ortho positions act as powerful conformational control elements. nih.gov The fluorine atoms induce a nonplanar conformation in the molecule, which can be critical for fitting into the binding site of a biological target. This conformational restraint is a key reason why fluorinated benzamide derivatives often show higher potency than their non-fluorinated counterparts. nih.gov

Furthermore, fluorine substitution can directly influence crystal engineering. Studies on benzamide and thiobenzamide (B147508) crystals have shown that introducing fluorine at the ortho-position can effectively suppress the structural disorder that is common in the non-fluorinated parent compounds. acs.orgresearchgate.net Even low levels of fluorine incorporation (20–30%) are sufficient to promote a more ordered crystalline state without altering the fundamental packing motif. acs.org This effect is attributed to fluorine's ability to alter the lattice energy landscape, making a single, ordered conformation more favorable. acs.orgresearchgate.net

The influence of fluorination on key molecular properties is summarized in the table below.

| Property Affected | Impact of Fluorine Substitution | Reference |

|---|---|---|

| Molecular Conformation | Induces non-planar conformations, acting as a conformational restraint (e.g., in 2,6-difluoro analogs). | nih.gov |

| Crystal Packing | Suppresses disorder in the crystal lattice, leading to more ordered structures. | acs.orgresearchgate.net |

| Lipophilicity | Generally increases lipophilicity, which can affect membrane permeability and pharmacokinetic profiles. | nih.gov |

| Acidity (pKa) | Can significantly alter the pKa of nearby functional groups through strong inductive effects. | nih.gov |

| Binding Interactions | Can participate in favorable hydrophobic and specific C-F···C=O interactions within protein binding sites. | nih.gov |

Incorporation into Hybrid Molecular Architectures

The tetrafluoro-2-nitrobenzamide scaffold serves as a valuable building block for constructing more complex, hybrid molecules with tailored functions. The term "hybrid molecular architecture" refers to molecules that combine two or more distinct pharmacophores or functional units to achieve a synergistic or multi-target effect.

One prominent example is the use of the fluorinated benzamide motif in the design of tripartite inhibitors. The 2,6-difluorobenzamide moiety is a crucial component of many allosteric inhibitors of the bacterial cell division protein FtsZ. nih.gov These inhibitors typically consist of three parts: the fluorobenzamide head, a central linker, and a tail group (often an azole). The fluorobenzamide part is essential for binding to the allosteric site and driving the inhibitory activity. nih.gov

Additionally, the precursors to nitrobenzamides, nitrobenzoic acids, are widely used as versatile ligands in coordination chemistry to build metal-organic complexes. mdpi.comnih.gov By reacting 2-nitrobenzoic acid or its derivatives with various metal salts, researchers have synthesized mono-, di-, and trinuclear complexes with diverse structures and potential applications in materials science and catalysis. mdpi.com The ability of the carboxylate and nitro groups to coordinate with metal centers makes these compounds effective components in the assembly of complex inorganic-organic hybrid materials.

Structure-Property Relationships in Derivatized Tetrafluoro-2-nitrobenzamides

Understanding the relationship between a molecule's structure and its resulting properties (Structure-Property Relationships, SPR) or biological activity (Structure-Activity Relationships, SAR) is fundamental to rational drug design. For derivatives of the this compound family, SPR and SAR studies reveal how subtle chemical changes translate into significant functional differences.

In the context of antimycobacterial agents, SAR studies on nitrobenzamide derivatives have demonstrated that strong electron-withdrawing groups on the benzamide core are essential for high potency. rhhz.net The nature and position of substituents dramatically influence activity. For example, replacing a nitro group with a halogen atom leads to a significant decrease in activity against Mycobacterium tuberculosis. rhhz.net

Conversely, studies on a series of polyfluorinated benzamides revealed that antiangiogenic activity was well-maintained across several different, yet related, chemical scaffolds. nih.gov Tetrafluorobenzamides, trifluorobenzamides (formed via nucleophilic aromatic substitution on the tetrafluoro-ring), and tetrafluorophthalimides (B10784935) all demonstrated comparable biological activity in a rat aortic ring assay. nih.gov This suggests that for this particular biological effect, the polyfluorinated aromatic core is the primary determinant of activity, and it is tolerant to certain modifications of the appended functional groups.

The following table presents SAR findings from a study on 3,5-dinitrobenzamide (B1662146) derivatives, illustrating the impact of N-substituents on antimycobacterial activity.

| Compound ID | N-Substituent (Modification) | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |

|---|---|---|---|

| Lead 1 | (pyridin-2-yl)methyl | <0.016 | rhhz.net |

| A1 | 4-Fluorobenzyl | 1.357 | rhhz.net |

| A6 | 4-(Trifluoromethyl)benzyl | <0.016 | rhhz.net |

| A11 | 4-Cyanobenzyl | <0.016 | rhhz.net |

| C1 | (6-(trifluoromethyl)pyridin-2-yl)methyl | <0.016 | rhhz.net |

| C4 | (6-cyanopyridin-2-yl)methyl | <0.016 | rhhz.net |

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Synthesis of Complex Ligands and Building Blocks Incorporating the this compound Unit

The this compound framework and its precursors are not only valuable as final products but also as key intermediates or "building blocks" for the synthesis of more complex molecules and ligands. researchgate.netresearchgate.net

As mentioned previously, tetrafluorophthalic anhydride is a versatile starting material. It can be converted into tetrafluorobenzamides, which can then undergo further reactions. A key reaction is aromatic nucleophilic substitution (SNAr), where one of the fluorine atoms on the electron-deficient ring is displaced by a nucleophile. For example, treating a tetrafluorobenzamide with a primary amine can yield a 2,3,5-trifluorobenzamide (B1306037) with an amino substituent at the 4-position. nih.gov This reaction opens up a pathway to a wide array of differentially substituted polyfluorinated aromatic building blocks.

Furthermore, nitrobenzoic acids are themselves important ligands for creating coordination complexes. nih.gov The presence of both a carboxylate group and a nitro group allows for multiple coordination modes with metal ions, leading to the formation of complex, multidimensional structures. The versatility of nitrobenzoate-derived ligands allows for the generation of diverse mono-, di-, and trinuclear complexes that can be explored for various biological and material applications. mdpi.com The synthesis of these complexes is often achieved via solvothermal methods, where the metal salt and the nitrobenzoic acid ligand are heated in a solvent within a sealed reactor, promoting the crystallization of the final complex. mdpi.com

Computational Chemistry Approaches to Tetrafluoro 2 Nitrobenzamide

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical (QM) calculations are fundamental to determining the intrinsic properties of a molecule in the absence of environmental effects. These ab initio methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry and electronic distribution.

For Tetrafluoro-2-nitrobenzamide, methods like Hartree-Fock (HF) theory and Møller-Plesset perturbation theory (MP2) can be employed. vu.nlkcl.ac.uk HF provides a baseline understanding of the molecular orbital framework, while MP2 incorporates electron correlation for more accurate energy and property predictions. chemrxiv.org These calculations begin with geometry optimization to find the lowest energy conformation of the molecule, yielding precise data on bond lengths, bond angles, and dihedral angles.

The electronic properties are a key outcome of QM studies. The strong electronegativity of the four fluorine atoms and the potent electron-withdrawing nature of the nitro and benzamide (B126) groups significantly influence the electron distribution in the aromatic ring. nih.govresearchgate.net QM calculations can quantify this through:

Molecular Electrostatic Potential (MEP) Maps: These visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the area around the fluorine and nitro groups would be highly electron-deficient, indicating susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A low LUMO energy, expected for this compound, signifies a strong electrophile. nih.gov

Mulliken and Natural Bond Orbital (NBO) Charge Analysis: These methods partition the total electron density among the atoms, providing quantitative measures of the partial charges on each atom.

An illustrative table of optimized geometric parameters for this compound, as would be predicted from a QM calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory), is presented below. researchgate.net

| Parameter | Predicted Value | Parameter | Predicted Value |

| C-F Bond Length | ~1.33 Å | C-N (Nitro) Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.22 Å | C-N (Amide) Bond Length | ~1.37 Å |

| C-C (Aromatic) Bond Length | ~1.38 - 1.41 Å | O-N-O Angle (Nitro) | ~125° |

| Aromatic Ring Planarity | Near Planar | C-C-N-O Dihedral | Twisted |

Note: The data in this table is illustrative and represents typical values for similar chemical moieties based on computational studies.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computationally efficient yet accurate QM method, making it a workhorse for studying complex chemical reactions. nih.govsemanticscholar.org For this compound, DFT is ideal for elucidating reaction mechanisms, particularly for processes like nucleophilic aromatic substitution (SNAr), which is expected to be a dominant reaction pathway for this electron-deficient arene. harvard.edunih.govrsc.orgnih.gov

By mapping the potential energy surface, DFT calculations can identify and characterize:

Reactants, Products, and Intermediates: Optimized geometries and energies for all species involved in the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Locating the TS is crucial for calculating the activation energy (ΔG‡). researchgate.netrsc.org

Reaction Pathways: The intrinsic reaction coordinate (IRC) can be calculated to confirm that a located transition state connects the intended reactants and products.

For example, the SNAr reaction of this compound with a nucleophile (e.g., methoxide, NH₃) can be modeled. DFT would be used to calculate the energy of the starting materials, the Meisenheimer intermediate (the stabilized anionic σ-complex), the transition state leading to its formation, and the final products. harvard.edu The highly fluorinated ring is expected to significantly stabilize the negatively charged intermediate, thereby lowering the activation energy and facilitating the reaction. nih.govmdpi.com

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (Molecule + Nucleophile) | 0.0 |

| 2 | Transition State 1 (TS1) | +15 to +25 |

| 3 | Meisenheimer Intermediate | +5 to +10 |

| 4 | Transition State 2 (TS2) | +18 to +28 |

| 5 | Products | -10 to -20 |

Note: This table provides a hypothetical but plausible energy profile for an SNAr reaction, illustrating the type of data obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment (e.g., solvent). nih.gov MD simulations solve Newton's equations of motion for a system of atoms, governed by a force field.

For this compound, MD simulations can provide insights into:

Conformational Flexibility: The molecule is not entirely rigid. The orientation of the nitro and amide groups relative to the aromatic ring can change. MD simulations can explore the rotational energy barriers and identify the most stable conformers in a given environment, such as in an aqueous or organic solvent. acs.org

Solvation Effects: MD can explicitly model the interactions between this compound and surrounding solvent molecules. This allows for the calculation of solvation free energy and reveals how the solvent structures itself around the solute, for instance, through hydrogen bonding with the amide group.

Intermolecular Interactions: In condensed phases, molecules interact with each other. MD simulations can model the aggregation behavior of this compound or its interaction with other molecules, like biological macromolecules. This is achieved by analyzing radial distribution functions and calculating interaction energies.

A crucial aspect of MD is the parameterization of the force field for the specific molecule, as standard force fields may not accurately represent highly fluorinated compounds. biorxiv.org Parameters for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic) must be carefully derived, often using QM calculations as a reference.

In Silico Screening and Design of this compound Analogs for Chemical Interactions

Computational methods are integral to modern chemical design, allowing for the rapid evaluation of virtual compounds before their synthesis. frontiersin.org This in silico approach can be used to design analogs of this compound with tailored properties for specific chemical interactions, such as binding to a biological target or participating in materials science applications.

Key techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.govnih.govmdpi.com For analogs of this compound, descriptors calculated from their structure (e.g., molecular weight, logP, HOMO/LUMO energies, partial charges) can be correlated with a desired outcome (e.g., toxicity, binding affinity). researchgate.netaimspress.com This model can then be used to predict the activity of new, unsynthesized analogs.

Molecular Docking: If the target of interaction is a protein or other macromolecule with a known 3D structure, molecular docking can be used to predict the preferred binding mode and affinity of analogs. nih.gov The algorithm samples many possible orientations of the ligand in the target's binding site and scores them based on intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Virtual Library Design: Based on a core scaffold like this compound, a virtual library of analogs can be generated by systematically modifying substituents. These virtual compounds can then be rapidly screened using QSAR models or docking to identify the most promising candidates for synthesis. researchgate.netmdpi.com

| Analog | Modification | Predicted logP | Predicted LUMO (eV) | Predicted Binding Score (kcal/mol) |

| Parent | - | 1.8 | -3.5 | -7.2 |

| Analog 1 | -NH₂ → -N(CH₃)₂ | 2.5 | -3.4 | -7.5 |

| Analog 2 | 2-NO₂ → 4-NO₂ | 1.8 | -3.7 | -7.9 |

| Analog 3 | -CONH₂ → -CSNH₂ | 2.1 | -3.6 | -8.1 |

Note: This interactive table presents hypothetical data from an in silico screening study to illustrate how analogs can be compared based on computationally derived properties.

Advanced Computational Modeling of Fluorine and Nitro Group Effects

The combination of multiple fluorine atoms and a nitro group on a single aromatic ring creates a unique electronic environment that requires advanced computational modeling to fully understand. rsc.orgnih.gov Their effects are not merely additive; they interact in a complex manner to dictate the molecule's properties.

Synergistic Electron Withdrawal: Both fluorine (via induction) and the nitro group (via induction and resonance) are powerful electron-withdrawing groups. researchgate.netquora.com Advanced models can parse these effects. For instance, NBO analysis can quantify the charge transfer from the ring to the substituents and the nature of the orbitals involved. The presence of four fluorine atoms drastically lowers the electron density of the π-system, making it an electron-deficient π-acceptor. nih.govnih.gov This enhances the electron-withdrawing resonance effect of the ortho-nitro group.

Impact on Aromaticity: The intense electron withdrawal can significantly perturb the π-electron delocalization of the benzene (B151609) ring. nih.govacs.org Computational indices of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify the degree to which the aromatic character is reduced compared to benzene.

Fluorine-Specific Interactions: Fluorine atoms have unique interaction potentials. While not a strong hydrogen bond acceptor, the partial negative charge on fluorine can lead to favorable electrostatic and dipole interactions. acs.orgnih.gov High-level QM calculations are necessary to accurately model these subtle interactions, which can be crucial in crystal packing or ligand-protein binding. nih.gov Computational studies on fluorinated molecules have shown that fluorine substitution can profoundly affect properties like metabolic stability and binding affinity in drug design. nih.govemerginginvestigators.org

By employing these sophisticated computational models, a comprehensive picture of the electronic structure and reactivity of this compound can be developed, guiding its potential application in various fields of chemistry.

Advanced Spectroscopic Characterization of Tetrafluoro 2 Nitrobenzamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F NMR Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Tetrafluoro-2-nitrobenzamide in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, enabling the unambiguous assignment of atomic connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, primarily showing signals corresponding to the amide protons (-CONH₂). The chemical shift of these protons can be influenced by solvent effects and intramolecular hydrogen bonding. In a typical organic solvent, these protons would likely appear as two distinct broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a detailed view of the carbon framework. The aromatic carbons will exhibit distinct chemical shifts influenced by the fluorine and nitro substituents. The carbon atom attached to the nitro group is expected to be significantly deshielded, appearing at a downfield chemical shift. The fluorinated carbons will show characteristic C-F coupling patterns, which can be complex due to couplings with multiple fluorine atoms. The carbonyl carbon of the amide group will also have a characteristic chemical shift in the downfield region.

¹⁹F NMR Spectroscopy: Due to the presence of four fluorine atoms on the aromatic ring, ¹⁹F NMR spectroscopy is particularly informative. The spectrum will display signals for each chemically non-equivalent fluorine atom. The chemical shifts and coupling constants (J-values) between the fluorine atoms provide crucial information about their relative positions on the aromatic ring. The magnitude of the through-space and through-bond F-F couplings can help in assigning the specific substitution pattern.

Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (NHa) | 7.5 - 8.5 | br s | - |

| ¹H (NHb) | 7.5 - 8.5 | br s | - |

| ¹³C (C=O) | 160 - 170 | s | - |

| ¹³C (C-NO₂) | 145 - 155 | t | J(C-F) ≈ 20-30 |

| ¹³C (C-F) | 130 - 150 | m | J(C-F), J(C-C-F) |

| ¹³C (C-CONH₂) | 120 - 130 | m | J(C-F), J(C-C-F) |

| ¹⁹F | -120 to -160 | m | J(F-F) |

Note: The predicted data is based on general principles and data for similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amide group will appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) will be a strong absorption typically found around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1600 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group will give rise to strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-F stretching vibrations will produce strong absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-O show strong IR absorptions, non-polar and symmetric bonds often give rise to strong Raman signals. gatewayanalytical.com The aromatic ring vibrations, particularly the ring breathing modes, are expected to be prominent in the Raman spectrum. The symmetric stretching of the nitro group is also typically Raman active. The C-F bonds, while having strong IR absorptions, may also show characteristic Raman signals.

Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3400-3200 (m, br) | Weak |

| C=O Stretch (Amide I) | 1680-1650 (s) | Medium |

| N-H Bend (Amide II) | ~1600 (m) | Weak |

| NO₂ Asymmetric Stretch | 1550-1500 (s) | Medium |

| NO₂ Symmetric Stretch | 1350-1300 (s) | Strong |

| C-F Stretch | 1300-1000 (s) | Medium |

| Aromatic C=C Stretch | 1600-1450 (m) | Strong |

s = strong, m = medium, br = broad

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. sharif.edunih.gov The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the aromatic ring and the nitro and benzamide (B126) chromophores.

UV-Vis Absorption: The presence of the nitro group and the highly conjugated aromatic system will lead to characteristic absorption bands. Typically, aromatic nitro compounds exhibit a strong π → π* transition at shorter wavelengths (around 200-280 nm) and a weaker n → π* transition at longer wavelengths (around 300-400 nm). The fluorine substituents may cause a slight blue shift (hypsochromic shift) of these absorption maxima due to their inductive electron-withdrawing effect. The specific absorption maxima (λ_max) and molar absorptivity (ε) values provide quantitative information about the electronic structure.

Emission Studies: While many nitroaromatic compounds are non-emissive or weakly emissive due to efficient intersystem crossing and subsequent non-radiative decay pathways, studying the potential fluorescence or phosphorescence of this compound and its complexes could provide insights into their excited-state properties. Quenching studies with various analytes could also be explored to assess its potential as a sensor.

Data Table: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | 200 - 280 | High |

| n → π | 300 - 400 | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its solid-state structure.

The analysis would reveal the crystal system, space group, and unit cell dimensions. Crucially, it would provide accurate bond lengths, bond angles, and torsion angles within the molecule. This data would allow for a detailed examination of the molecular geometry, including the planarity of the aromatic ring and the orientation of the nitro and amide substituents. Intermolecular interactions, such as hydrogen bonding involving the amide group and potential halogen bonding involving the fluorine atoms, would also be elucidated, providing insight into the crystal packing and solid-state stability.

Emerging Spectroscopic Techniques: Two-Dimensional Correlation Spectroscopy (2D-COS) and Atomic Force Microscopy-Infrared (AFM-IR)

Beyond the conventional spectroscopic methods, emerging techniques offer new avenues for the in-depth characterization of this compound and its complexes.

Two-Dimensional Correlation Spectroscopy (2D-COS): 2D-COS is a powerful analytical technique that can be applied to various forms of spectroscopy, including FT-IR and Raman. mdpi.com By applying an external perturbation (such as temperature, concentration, or time) and analyzing the resulting spectral variations, 2D-COS can reveal subtle spectral changes and correlations between different vibrational bands. This could be particularly useful for studying the interactions of this compound in complexes or its response to environmental changes.

Atomic Force Microscopy-Infrared (AFM-IR): AFM-IR is a cutting-edge technique that combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. azom.comazonano.comnih.gov This technique allows for nanoscale chemical imaging and spectroscopy, making it possible to study the distribution and properties of this compound in heterogeneous samples or thin films with a resolution far beyond the diffraction limit of conventional IR microscopy.

Supramolecular Chemistry and Non Covalent Interactions of Tetrafluoro 2 Nitrobenzamide

Hydrogen Bonding Networks Involving the Amide and Nitro Groups

The primary amide (-CONH₂) and nitro (-NO₂) groups are powerful functional moieties for directing molecular assembly through hydrogen bonding. The amide group contains both a hydrogen bond donor (the N-H protons) and an acceptor (the carbonyl oxygen), enabling the formation of robust and predictable patterns. In many benzamide-containing crystal structures, molecules are linked into chains or dimers via N-H···O=C hydrogen bonds. nih.gov

Halogen Bonding Interactions with the Tetrafluorophenyl Moiety

Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile. nih.gov The strength of this interaction is enhanced when the halogen is attached to an electron-withdrawing group. The tetrafluorophenyl moiety in Tetrafluoro-2-nitrobenzamide, further activated by the ortho-nitro group, makes the fluorine atoms potential, albeit weak, halogen bond donors. nih.govnih.gov While fluorine is the least polarizable halogen, studies have shown that it can participate in significant halogen bonding, particularly when part of a perfluorinated system. ucmerced.edursc.org These C-F···X interactions (where X is a Lewis base like O, N, or another halogen) contribute significantly to the stability of the crystal packing. nih.gov

Table 1: Comparison of Halogen Bond Donor Properties

| Halogen Bond Donor | σ-hole Electrostatic Potential | Relative Bond Strength | Directionality |

|---|---|---|---|

| C-F | Weakly Positive | Weak | High |

| C-Cl | Moderately Positive | Moderate | High |

| C-Br | Positive | Strong | High |

Bifurcated Halogen Bonds in Cocrystal Systems

In cocrystal systems, the tetrafluorophenyl group can engage with Lewis basic sites on a co-former molecule. A common and intriguing motif is the bifurcated halogen bond, where a single acceptor atom interacts simultaneously with two halogen atoms. mdpi.com For this compound, it is conceivable that a single nitrogen or oxygen atom on a partner molecule could form a bifurcated C-F···X···F-C bond with two adjacent fluorine atoms on the aromatic ring. Such interactions are frequently observed in cocrystals involving 1,2-dihalotetrafluorobenzene derivatives. mdpi.comnih.gov This type of interaction, while energetically weaker per halogen than a linear bond, increases the number of contacts and can be a crucial factor in the stabilization of a specific crystal packing arrangement. core.ac.uk

Computational and Experimental Validation of Halogen Bond Strengths

The strength of halogen bonds can be evaluated through both computational modeling and experimental techniques. researchgate.netmdpi.com Computational methods, such as Density Functional Theory (DFT), are used to calculate the interaction energies and map the electrostatic potential surfaces of molecules, visualizing the σ-hole and predicting the geometry of halogen-bonded adducts. richmond.edunsf.gov

Experimentally, the existence and strength of halogen bonds are validated using various methods:

X-ray Crystallography: Provides precise information on bond lengths and angles in the solid state. A halogen bond is typically identified when the distance between the halogen and the acceptor atom is less than the sum of their van der Waals radii. nih.gov

Vibrational Spectroscopy (Raman and FTIR): The formation of a halogen bond can cause a discernible shift in the vibrational frequencies of the involved functional groups. nih.govrsc.org

NMR Spectroscopy: Changes in the chemical shifts of atoms near the interaction site upon complex formation in solution can be used to quantify binding affinities. nih.gov

Studies on analogous perfluorinated compounds show that while C-F···X interactions are weaker than those involving iodine or bromine, they are still significant enough to direct crystal assembly. nih.govrwth-aachen.de

Pi-Stacking and Aromatic Interactions in Self-Assemblies

The tetrafluorophenyl ring of this compound is highly electron-deficient due to the strong inductive effect of the four fluorine atoms and the nitro group. This electronic characteristic makes it an ideal partner for π-stacking interactions with electron-rich aromatic systems. nih.gov This type of donor-acceptor π-stacking is a key driver in the self-assembly of many aromatic molecules. rsc.org

In the self-assembly of this compound itself, offset or parallel-displaced π-stacking arrangements may occur between the aromatic rings of adjacent molecules to minimize electrostatic repulsion. nih.govrsc.org These interactions, often working in concert with hydrogen and halogen bonds, contribute to the formation of stable, ordered columnar or layered structures. The geometry of these stacks significantly influences the material's properties.

Crystal Engineering Strategies for Tailored Solid-State Architectures

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. rsc.orgrsc.org this compound is a versatile building block for this purpose due to its array of functional groups capable of forming predictable supramolecular synthons.

Strategies for engineering its crystal structures include:

Cocrystallization: Combining this compound with a carefully chosen co-former can favor specific interactions. For example, using a co-former with strong hydrogen bond acceptors (like a pyridine (B92270) derivative) can create robust N-H···N hydrogen bonds, while a co-former with halogen bond acceptors can be used to build architectures based on C-F···X interactions. rsc.orgrsc.org

Solvent Selection: The choice of crystallization solvent can influence which polymorph is formed, as solvent molecules can compete for hydrogen bonding sites or template a particular packing arrangement.

Functional Group Modification: Synthesizing derivatives of this compound allows for the fine-tuning of its intermolecular interactions to achieve targeted solid-state architectures.

Host-Guest Chemistry and Molecular Recognition with this compound Derivatives

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. unist.ac.krresearchgate.net While this compound itself is not a macrocycle, its derivatives can be incorporated into larger host structures, such as calixarenes or cyclophanes.

In such a host, the this compound unit could serve as a recognition site for specific guests:

The electron-deficient aromatic ring could bind electron-rich guests via π-stacking.

The amide group could bind anionic guests through hydrogen bonding. nih.gov

The fluorinated surface could create a fluorous pocket for the selective binding of fluorinated guest molecules.

These principles of molecular recognition are fundamental to applications in chemical sensing, separation, and catalysis. nih.govsoton.ac.uk The combination of multiple non-covalent interactions would allow for high specificity and affinity in the binding of target guest molecules.

Role As a Synthetic Intermediate and in Functional Materials Research

Tetrafluoro-2-nitrobenzamide as a Precursor for Complex Organic Molecules

The strategic placement of reactive sites in this compound makes it a valuable precursor for the synthesis of a variety of complex organic molecules. The nitro group can be readily reduced to an amine, which then opens up a plethora of synthetic possibilities, including diazotization and subsequent substitution reactions, or amide bond formation. This versatility allows for the introduction of diverse functionalities, leading to the construction of intricate molecular architectures. frontiersin.orgnih.gov

The presence of the tetrafluorinated ring also imparts unique properties to the resulting molecules, such as increased thermal stability and lipophilicity, which are highly desirable in medicinal chemistry and materials science. biesterfeld.no The fluorine atoms can also influence the conformation of molecules, a critical factor in the design of biologically active compounds.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Type | Potential Applications |

| This compound | Reduction (e.g., H₂, Pd/C) | Tetrafluoro-2-aminobenzamide | Precursor for heterocycles, dyes, and polymers |

| Tetrafluoro-2-aminobenzamide | Diazotization (NaNO₂, HCl), followed by Sandmeyer reaction (e.g., CuCN) | Tetrafluoro-2-cyanobenzamide | Intermediate for carboxylic acids, amines |

| Tetrafluoro-2-aminobenzamide | Acylation (e.g., Acetyl chloride) | N-(2-carbamoyl-3,4,5,6-tetrafluorophenyl)acetamide | Building block for pharmaceuticals |

Integration into Polymeric Architectures for Advanced Materials

The bifunctional nature of this compound, particularly after the reduction of the nitro group to an amine, allows for its integration into polymeric structures. The resulting amino-functionalized monomer can be used in polycondensation reactions with diacyl chlorides or dianhydrides to form fluorinated polyamides and polyimides. kpi.uanih.govkpi.ua

The incorporation of the tetrafluorinated moiety into the polymer backbone can significantly enhance the material's properties. These enhancements include:

Enhanced Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack.

Lower Dielectric Constant: The low polarizability of the C-F bond is advantageous for applications in microelectronics. kpi.ua

Increased Solubility: The presence of fluorine can disrupt polymer chain packing, leading to better solubility in organic solvents. rsc.org

High Optical Transparency and Low Yellowness Index: Fluorinated polymers often exhibit high light transmittance in the visible light region. mdpi.com

Table 2: Properties of Fluorinated vs. Non-Fluorinated Aromatic Polymers

| Property | Non-Fluorinated Aromatic Polymer | Fluorinated Aromatic Polymer | Reference |

| Thermal Stability | Good | Excellent | rsc.org |

| Chemical Resistance | Moderate | High | kpi.ua |

| Dielectric Constant | Higher | Lower | kpi.ua |

| Solubility | Often Poor | Improved | rsc.org |

| Optical Transparency | Can be colored | High | mdpi.com |

Contribution to Stimuli-Responsive Materials Design

The nitroaromatic and fluorinated components of this compound suggest its utility in the design of stimuli-responsive or "smart" materials. These materials can undergo a change in their physical or chemical properties in response to external stimuli such as light, heat, or chemical analytes. rsc.org

For instance, the nitro group is known to be photoreactive and can be used to develop photoresponsive materials. miami.edu Upon irradiation with light of a specific wavelength, the nitro group can undergo transformations that can alter the properties of the material in which it is incorporated. Furthermore, the electron-deficient nature of the tetrafluorinated nitroaromatic ring can be exploited for interactions with electron-rich species, leading to colorimetric or fluorescent responses.

Thermoresponsive polymers, which exhibit a lower critical solution temperature (LCST), are another class of smart materials where fluorinated monomers can play a role. researchgate.netnih.gov The balance between hydrophilic and hydrophobic interactions, which governs the LCST, can be finely tuned by incorporating fluorinated monomers. nih.gov While direct studies on this compound in this context are not available, the principles of polymer design suggest its potential utility in creating thermoresponsive systems. mdpi.comresearchgate.net

Utilization in the Construction of Molecular Sensors and Probes

The unique electronic properties of the tetrafluorinated nitroaromatic system in this compound make it a promising candidate for the development of molecular sensors and probes. The strong electron-withdrawing nature of the fluorine atoms and the nitro group can lead to significant changes in fluorescence or color upon interaction with specific analytes. nih.gov

Nitroaromatic compounds have been utilized in fluorescent probes for the detection of various species, including nitro compounds themselves. bohrium.comnih.gov The fluorescence of a probe containing a nitro group can be quenched, and this quenching can be modulated by the presence of an analyte. nih.gov Probes based on nitrobenzofurazan, a related structural motif, have been extensively studied for the detection of a wide range of analytes. magtech.com.cn

Furthermore, the benzamide (B126) moiety can act as a hydrogen bond donor, enabling the specific recognition of anions. nih.govresearchgate.netnih.govrsc.org The combination of the anion-binding site with the signaling unit of the tetrafluorinated nitroaromatic ring could lead to the development of highly selective and sensitive anion sensors. researchgate.net The design of new fluorescent probes for the detection of specific analytes, such as 2-nitrophenol, has been demonstrated with related structures. nih.gov

Chemical Linker and Scaffold Applications in Multicomponent Systems

In the realm of multicomponent systems and combinatorial chemistry, this compound can serve as a valuable chemical linker or scaffold. After modification, for instance by reducing the nitro group, the resulting bifunctional molecule can be used to connect different molecular fragments. researchgate.netresearchgate.net The rigidity of the aromatic ring provides a well-defined spatial arrangement of the connected components.

The concept of using building blocks in multicomponent reactions (MCRs) to rapidly generate libraries of complex molecules is a powerful tool in drug discovery and materials science. rug.nlbeilstein-journals.orgnih.gov The reactivity of the functional groups in derivatives of this compound would allow its participation in such reactions, leading to the synthesis of diverse molecular scaffolds.

The amide bond itself is a key feature in many biological molecules and synthetic systems. The use of cross-linking agents is crucial in the development of biomaterials to enhance their properties. nih.govmdpi.comthermofisher.comchimicalombarda.com While not a cross-linker itself, derivatives of this compound could be incorporated into polymer chains that are subsequently cross-linked to form robust networks. The fluorinated segments could provide specific properties to these cross-linked materials. nih.gov

Catalysis Research Involving Tetrafluoro 2 Nitrobenzamide Scaffolds

Tetrafluoro-2-nitrobenzamide as a Ligand in Organometallic Catalysis

There is no available research on the use of this compound as a ligand in organometallic catalysis. Consequently, no data on the synthesis of its metal complexes, their characterization, or their performance in catalytic reactions can be presented.

Organocatalytic Applications and Mechanistic Insights

No studies have been published that explore the potential of this compound to act as an organocatalyst. Therefore, information regarding reactions catalyzed by this compound and any mechanistic investigations is not available.

Design of Heterogeneous Catalysts Incorporating this compound Units

There is no documented research on the design or synthesis of heterogeneous catalysts that feature this compound as a structural component.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Unconventional Reactivity and Catalytic Cycles

The unique electronic properties conferred by the fluorine and nitro substituents could lead to unconventional reactivity patterns. Future research could explore:

C-F Bond Activation: Investigating novel catalytic systems for the selective activation and functionalization of the carbon-fluorine bonds, which are traditionally robust. This could open pathways to new derivatives with tailored properties.

Nitro Group Transformations: Exploring selective reductions of the nitro group to access a range of nitrogen-containing functionalities, such as amines, hydroxylamines, or azo compounds, which are valuable intermediates in organic synthesis.

Photocatalysis and Electrochemistry: The electron-withdrawing nature of the substituents may render Tetrafluoro-2-nitrobenzamide susceptible to photocatalytic or electrochemical transformations, potentially leading to novel reaction pathways and product scaffolds.

Integration with Automated Synthesis and High-Throughput Experimentation

Modern chemical research increasingly relies on automation to accelerate discovery. nih.govseqens.com For this compound, these technologies could be pivotal:

Reaction Optimization: High-throughput experimentation (HTE) platforms could be employed to rapidly screen a wide array of catalysts, solvents, and reaction conditions to optimize known transformations or discover new ones. purdue.educhemrxiv.org This would be particularly useful for challenging reactions like C-F functionalization.

Library Synthesis: Automated synthesis platforms could facilitate the rapid generation of a library of this compound derivatives. sciforum.net This library could then be screened for biological activity or material properties, accelerating the discovery of potential applications.

A hypothetical HTE screening for a Suzuki-Miyaura cross-coupling reaction on a related aryl fluoride (B91410) is presented below to illustrate the concept.

| Experiment ID | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| HTE-001 | Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 | 85 |

| HTE-002 | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | 92 |

| HTE-003 | PdCl2(dppf) | dppf | Na2CO3 | DMF | 90 | 75 |

| HTE-004 | Pd(PPh3)4 | PPh3 | K2CO3 | THF | 80 | 60 |

This table is a hypothetical representation of an HTE workflow and does not represent actual experimental data for this compound.

Advanced Materials Science Applications Beyond Current Scope

The high fluorine content and polar nature of this compound suggest potential applications in materials science. scispace.comaspbs.com Future research could target:

Liquid Crystals: The rigid, fluorinated core could be a building block for novel liquid crystalline materials with unique optical and electronic properties.

Energetic Materials: The presence of the nitro group suggests that derivatives of this compound could be investigated for their energetic properties, although this would require careful handling and specialized research facilities.

Polymers and Coatings: Incorporation of the this compound motif into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties due to the fluorination.

Theoretical Predictions and Experimental Validation of Novel Interactions

Computational chemistry offers a powerful tool to predict the behavior of molecules and guide experimental work. mdpi.com For this compound, theoretical studies could:

Predict Reaction Pathways: Density Functional Theory (DFT) calculations could be used to model potential reaction mechanisms and predict the feasibility of novel transformations, saving significant experimental effort.

Elucidate Non-covalent Interactions: The interplay of the fluorine atoms and the nitro group could lead to interesting non-covalent interactions, such as halogen bonding or orthogonal multipolar interactions, which could be predicted computationally and then validated experimentally through crystallographic studies. mdpi.com

Simulate Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which would be invaluable for the characterization of new derivatives.

Synergistic Approaches Combining Computational and Experimental Methodologies

The most effective path forward for investigating this compound would involve a close integration of computational and experimental techniques. mdpi.com This synergistic approach would enable a cycle of prediction, synthesis, and characterization:

Computational Design: Theoretical models would be used to predict promising derivatives and reaction conditions.

Automated Synthesis: HTE and automated platforms would be used to synthesize and screen the computationally designed targets. researchgate.net

Advanced Analytics: Sophisticated analytical techniques would be used to characterize the new compounds and validate the computational predictions.

Iterative Refinement: The experimental data would be fed back into the computational models to refine their accuracy and guide the next round of discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.